molecular formula C18H17ClN2O2S B2370969 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421505-17-0

3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2370969
CAS RN: 1421505-17-0
M. Wt: 360.86
InChI Key: AIVHQMWXMRCPLC-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a urea derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antifungal properties.

Scientific Research Applications

Synthetic Applications and Derivative Formation

Research has explored the synthesis of novel pyridine and naphthyridine derivatives utilizing compounds similar to the one . These derivatives have shown potential in forming hydrazo derivatives and pyrazolo[3,4-H][1,6]naphthyridine derivatives, indicating the versatility of furan and thiophene-based compounds in synthetic chemistry (Abdelrazek et al., 2010).

Another study focused on the synthesis of geminally activated nitro dienes, showcasing the potential of furan and thiophene derivatives in creating nitro-substituted compounds, which are crucial for further chemical transformations (Baichurin et al., 2019).

Antimicrobial Activity

A distinct approach was taken to synthesize Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes. These compounds were screened for antimicrobial activity, demonstrating the potential biomedical applications of such derivatives (Arora et al., 2013).

Chemical Protection and Derivatization

The utility of 2-chlorotetrahydrofuran (2-Cl-THF) for the protection of alcohols as tetrahydro-2-furanyl (THF) ethers has been explored, highlighting the relevance of furan derivatives in protecting group chemistry. Such methods are foundational in the synthesis of complex organic molecules (Kruse et al., 2010).

Biological and Photovoltaic Applications

A related study investigated the effects of five-membered heteroaromatic linkers, including furan and thiophene, on the performance of phenothiazine-based dye-sensitized solar cells. This research highlights the application of furan and thiophene derivatives in improving solar energy conversion efficiencies, showcasing the compound's potential in renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name

3-(2-chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21(12-14-8-10-23-13-14)9-7-15-4-3-11-24-15/h1-6,8,10-11,13H,7,9,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVHQMWXMRCPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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